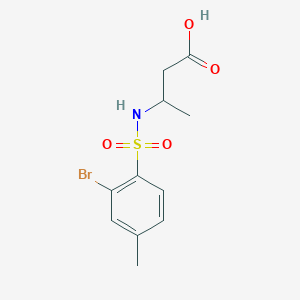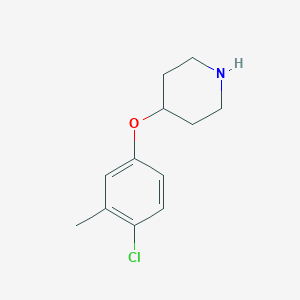![molecular formula C14H20N2O B15318653 4-[2-(2-pyrrolidinyl)phenyl]Morpholine](/img/structure/B15318653.png)
4-[2-(2-pyrrolidinyl)phenyl]Morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-pyrrolidinyl)phenyl]Morpholine is a chemical compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine typically involves the formation of the morpholine ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common method involves the reaction of morpholine with a phenyl halide in the presence of a base to form 4-phenylmorpholine. This intermediate can then be reacted with a pyrrolidine derivative under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formyl derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Applications De Recherche Scientifique
4-[2-(2-pyrrolidinyl)phenyl]Morpholine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenylmorpholine: A simpler analog with a phenyl group attached to the morpholine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Uniqueness: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine is unique due to the combination of the morpholine, phenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-(2-pyrrolidin-2-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2 |
Clé InChI |
UHUVCGGVBRKSMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC=CC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B15318622.png)






